L-Homoglutamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diamino-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSUQQZGCHHNQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-32-1 | |
| Record name | 6-Oxolysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-OXOLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of L Homoglutamine
Enzymatic Synthesis of L-Homoglutamine
Enzymatic routes for synthesizing this compound have been explored, including potential roles for glutamine synthetase and engineered enzymes like phenylalanine dehydrogenase.
Role of Glutamine Synthetase in this compound Production
Research has investigated the potential of glutamine synthetase (GS) in the production of this compound. One study schematically proposed a reaction where alpha-aminoadipic acid and ammonia (B1221849) could be utilized by GS to produce homoglutamine. nih.gov However, analytical comparisons using a standard for this compound showed chromatographic separation from a compound with the formula C₆H₁₂N₂O₃ found in liver extracts, refuting the hypothesis that this specific compound was this compound produced by mammalian GS under the conditions tested. nih.gov
Engineering of Phenylalanine Dehydrogenase for Homoglutamate Production
Engineering of phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius has been explored for the production of homoglutamate (α-aminoadipic acid). dntb.gov.uaplos.org This engineering aims to provide a bio-based route for producing homoglutamate, which is an important intermediate. dntb.gov.uaplos.org The production of homoglutamate through petrochemical routes is often costly and less suitable for industrial scale. dntb.gov.uaplos.org Site-specific directed mutagenesis of key residues in TiPDH, based on computational docking simulations with α-ketoadipic acid, was performed to enhance amination activity towards this substrate. dntb.gov.uaplos.org A mutant, Ala135Arg, demonstrated a three-fold increase in amination activity towards α-ketoadipic acid compared to the wild-type enzyme and other mutants. dntb.gov.uaplos.org Formate (B1220265) dehydrogenase was also incorporated as a cofactor regenerative system to improve economic viability. dntb.gov.ua This research highlights the potential for engineering enzymes to produce non-proteinogenic amino acids like homoglutamate, which can serve as valuable pharmaceutical intermediates. dntb.gov.ua
Precursors and Substrates in this compound Biosynthesis
While direct biosynthesis of this compound in mammals by glutamine synthetase using alpha-aminoadipic acid and ammonia has been schematically proposed, analytical data did not support this in one study. nih.gov In the context of engineered enzymatic production of homoglutamate (α-aminoadipic acid), α-ketoadipic acid is a key substrate. dntb.gov.uaplos.org Alpha-aminoadipic acid itself is described as a metabolic precursor in the biosynthesis of lysine (B10760008) through the alpha-aminoadipate pathway in certain organisms. wikipedia.org
Metabolic Intermediary Roles
This compound and related compounds like alpha-aminoadipate play roles as metabolic intermediates in specific biochemical pathways.
Involvement in Alpha-Aminoadipate Pathway
Alpha-aminoadipic acid is a metabolic precursor in the biosynthesis of lysine via the alpha-aminoadipate pathway, which occurs in organisms such as fungi and euglenids. wikipedia.org In this pathway, alpha-ketoadipate is transaminated to alpha-aminoadipate. wikipedia.org Alpha-aminoadipate is then reduced to allysine, which subsequently couples with glutamate (B1630785) to form saccharopine. wikipedia.org Saccharopine is then cleaved to yield lysine. wikipedia.org
Relationship with Lysine and Saccharopine Metabolism
Saccharopine is an intermediate in the metabolism of lysine. wikipedia.orgymdb.cawikipedia.org In fungi and euglenids, saccharopine is a precursor to lysine in the alpha-aminoadipate pathway. wikipedia.orgwikipedia.orgwikipedia.org In mammals and higher plants, saccharopine functions as an intermediate in the degradation of lysine, formed by the condensation of lysine and alpha-ketoglutarate (B1197944). wikipedia.orgwikipedia.org The reactions involving saccharopine, catalyzed by saccharopine dehydrogenases, include the reversible conversion of lysine + alpha-ketoglutarate to saccharopine, and saccharopine to glutamate + 2-aminoadipate 6-semialdehyde. wikipedia.orgwikipedia.org
Regulation of this compound Metabolism in Cellular Contexts
The regulation of amino acid metabolism, including that of analogs like this compound or its precursor L-homoglutamic acid, is crucial for cellular homeostasis. While specific regulatory mechanisms for this compound metabolism are not as extensively documented as for canonical amino acids, insights can be drawn from the regulation of related pathways and enzymes.
Metabolic pathways are influenced by various factors, including the availability of substrates and cofactors, the activity of key enzymes, and cellular signaling networks. For instance, in the context of L-homoglutamic acid biosynthesis from lysine, the enzymes involved are prompted by L-lysine and negatively regulated by NH4+ ions plos.orgnih.gov.
Cellular signaling pathways, such as those involving the Target of Rapamycin (TOR), are known to regulate amino acid metabolism by affecting gene expression and enzyme activity mdpi.com. While the direct impact of TOR on this compound metabolism requires further investigation, it is plausible that such central regulatory hubs could influence pathways involving this amino acid analog.
Impact of pH and Temperature on Enzyme Activity in this compound Production
Enzyme activity is highly sensitive to environmental conditions such as pH and temperature. These factors can influence the enzyme's three-dimensional structure, the ionization state of amino acid residues in the active site, and the binding affinity of the substrate savemyexams.com. Deviations from optimal pH and temperature can lead to reduced enzyme activity or even denaturation savemyexams.comijcmas.com.
Studies on enzymes involved in amino acid metabolism, such as phenylalanine dehydrogenase (PDH) which can be engineered to produce L-homoglutamate, demonstrate the significant impact of pH and temperature. For instance, the optimal pH for the transamination of 2-ketoadipic acid by engineered Thermoactinomyces intermedius PDH was found to be around 8.4, with optimal temperature at 35-40°C plos.orgnih.gov. Enzyme activity decreases at pH values above or below the optimum, and temperatures significantly higher than the optimum can lead to denaturation plos.orgnih.govsavemyexams.com.
The effect of pH on enzyme activity is often represented by a bell-shaped curve, with a peak at the optimum pH. Similarly, temperature-activity profiles typically show an increase in activity with temperature up to an optimum, followed by a sharp decline as the enzyme denatures at higher temperatures savemyexams.com.
| Condition | Optimum pH | Optimum Temperature (°C) | Enzyme Source | Substrate | Reference |
|---|---|---|---|---|---|
| Transamination | 8.4 | 35-40 | Engineered T. intermedius PDH | 2-ketoadipic acid | plos.orgnih.gov |
| L-Glutaminase | 8 | 50 | Soil (various sources) | L-Glutamine | ijcmas.com |
| L-Glutamine Hydrolase | 8.5-9.0 | Not specified | P. aeruginosa | L-Glutamine | ijcmas.com |
Note: While the table above provides data for enzymes involved in related amino acid metabolism, specific optimal conditions for enzymes directly involved in this compound biosynthesis may vary.
Cofactor Regeneration in L-Homoglutamate Biosynthesis
Cofactors are essential non-protein molecules that assist enzymes in catalyzing biochemical reactions. In many biosynthetic pathways, including those involving amino acids, cofactors like NADH or NADPH are consumed during the reaction and need to be regenerated to sustain the catalytic cycle researchgate.netnih.gov. Efficient cofactor regeneration systems are crucial for the economic viability of industrial biocatalytic processes plos.orgresearchgate.net.
In the context of L-homoglutamate biosynthesis via reductive amination catalyzed by enzymes like phenylalanine dehydrogenase, NADH is often required as a cofactor plos.orgresearchgate.net. To regenerate NADH, ancillary enzymes can be coupled with the primary catalytic reaction. Formate dehydrogenase (FDH) is a commonly used enzyme for NADH regeneration, catalyzing the oxidation of formate to carbon dioxide with the concomitant reduction of NAD+ to NADH plos.orgresearchgate.netresearchgate.net. This system effectively recycles the cofactor, allowing the primary enzyme to continue converting the substrate to the desired product plos.orgresearchgate.net.
Other enzymes like glucose dehydrogenase and glutamate dehydrogenase have also been explored for cofactor regeneration in various biocatalytic processes involving NAD(P)H nih.govresearchgate.net. The choice of the cofactor regeneration system depends on the specific enzyme and reaction conditions.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 979197 chem960.comnih.gov |
| L-Homoglutamic acid | 442339 ontosight.ai |
| L-Glutamine | 5961 researchgate.net |
| L-Lysine | 5962 plos.org |
| α-Ketoadipic acid | 121552 |
| NADH | 5876 |
| NAD+ | 9250 |
| Formate | 284 |
| Carbon dioxide | 280 |
Note: PubChem CIDs for α-Ketoadipic acid, NADH, NAD+, Formate, and Carbon dioxide were added based on general biochemical knowledge as they are relevant to the pathways discussed.
This compound is a non-proteinogenic amino acid that has gained significance in the field of protein engineering and synthetic biology, particularly through its site-specific incorporation into proteins. This process allows for the creation of proteins with expanded functionalities beyond those afforded by the 20 canonical amino acids.
L Homoglutamine in Genetic Code Expansion and Protein Engineering
Applications in Protein Engineering and Functional Studies The ability to site-specifically incorporate L-homoglutamine into proteins opens up new avenues for protein engineering and functional studies, allowing for the creation of proteins with novel or enhanced properties.ucsd.edumdpi.comuni-hamburg.de
Enhancing Protein Stability and Solubility via this compound Incorporation
The incorporation of ncAAs like this compound can influence the physicochemical properties of proteins, including their stability and solubility. While direct studies specifically detailing the impact of this compound incorporation on the stability and solubility of various proteins are not extensively highlighted in the provided search results, the general principle of ncAA incorporation for enhancing these properties is a significant area within protein engineering.
Non-canonical amino acids can be used to improve the proteolytic stability of peptides. researchgate.net Additionally, studies on improving protein solubility and long-term stability have shown that the addition of charged amino acids like L-Arginine and L-Glutamic acid can dramatically increase the maximum achievable concentration of soluble protein and prevent aggregation and precipitation. nih.gov Although this compound is structurally related to glutamine, its specific effects on protein stability and solubility would depend on the protein context and the site of incorporation.
Furthermore, chemically defined peptides, including glutamine peptides, are used in cell culture media to enhance the stability and solubility of amino acids like L-glutamine, which is otherwise prone to degradation. evonik.comcellculturedish.com This suggests that modifications or incorporation of related structures, such as this compound, could potentially offer similar benefits in certain protein contexts. One source mentions that L-β-homoglutamine's unique properties allow it to enhance the stability and solubility of peptides, which is particularly beneficial in pharmaceutical formulations. chemimpex.com
Methodological Advancements in Genetic Code Expansion
Advancements in GCE have focused on developing efficient and orthogonal systems for incorporating ncAAs. This involves engineering orthogonal ribosomes and mRNA pairs, improving the efficiency of ncAA incorporation, and developing strategies for codon reassignment. nih.govfrontiersin.organnualreviews.org
Engineering Orthogonal Ribosomes and mRNA Pairs
To minimize interference with the host cell's translational machinery and improve the efficiency of ncAA incorporation, particularly when using quadruplet codons, efforts have been made to generate orthogonal ribosomes and mRNA pairs. frontiersin.orgnih.govucsd.edu Orthogonal ribosomes are engineered to recognize altered ribosome-binding sites (RBS) on orthogonal mRNAs, ensuring that only the mRNA containing the target codon for the ncAA is translated by the engineered ribosome. mdpi.com This orthogonality prevents the orthogonal tRNA from being recognized by endogenous ribosomes translating canonical messages and the endogenous ribosomes from translating orthogonal messages. acs.org
One approach involves creating artificial ribosomes with tethered subunits directed towards an orthogonal mRNA, which helps prevent unwanted interactions with native ribosomal subunits and mitigates potential adverse effects on cellular growth. acs.org Optimized orthogonal stapled ribosomes have also been developed to enhance the efficiency of polymerizing sequences with ncAAs. acs.org
The concept of orthogonal translation systems based on ribosomes with isolated subunits (OSYRIS) has been developed to achieve complete orthogonality, where physically unlinked ribosomal subunits are compelled to interact and function as fully orthogonal ribosomes. acs.org
Improving Incorporation Yields and Efficiency
Improving the efficiency and yield of ncAA incorporation is crucial for the practical application of GCE. Several strategies have been employed to address this. The optimization of tRNA sequences is highlighted as important for enhancing both ncAA incorporation efficiency and orthogonality. nih.govfrontiersin.org This includes evolving the acceptor stem and anticodon loop of tRNA to improve the efficiency and orthogonality of quadruplet-decoding tRNAs. nih.govfrontiersin.org
The choice of codon also impacts incorporation efficiency. While amber stop codon suppression is widely used, quadruplet codons and sense codon reassignment are also employed to create more unassigned codons. acs.orgnih.gov Quadruplet codons, for instance, can be decoded by naturally occurring tRNA mutants with expanded anticodon loops. doi.org However, the decoding of quadruplet codons by the natural ribosome can be relatively inefficient. nih.gov
Efforts to increase incorporation yields when using the quadruplet codon strategy have included generating orthogonal ribosomes capable of accommodating quadruplet anticodon tRNAs. acs.orgnih.gov Additionally, deleting the gene for Release Factor 1 (RF1), which terminates translation at the amber codon, can enhance the incorporation of ncAAs at multiple sites in E. coli. nih.govacs.orgnih.gov Strategies to modify eukaryotic release factors have also been developed. nih.gov
The concentration and availability of the ncAA in the cell are also critical factors influencing incorporation efficiency. acs.org
Strategies for Codon Reassignment in Engineered Systems
Codon reassignment is a key strategy in GCE to allocate specific codons to ncAAs. This involves exploiting or developing selective AARS/tRNA pairs that recognize the ncAA and the target codon. nih.govresearchgate.net
One approach involves reassigning stop codons, particularly the amber codon (UAG), as it is the least abundant stop codon in E. coli. nih.govscripps.edu Orthogonal AARS/tRNA pairs are developed to introduce ncAAs at the stop codon, often in conjunction with the deletion of the corresponding release factor. mdpi.comnih.gov
Quadruplet codons offer another avenue for expanding the genetic code. pnas.orgucsd.edumdpi.com this compound has been incorporated into proteins in E. coli in response to the quadruplet codon AGGA using an orthogonal AARS/tRNA pair derived from Pyrococcus horikoshii LysRS/tRNA. umk.plpnas.orgdoi.orgucsd.edumdpi.com This system demonstrated mutual orthogonality with amber suppression, allowing for the simultaneous incorporation of two different ncAAs. pnas.orgnih.govnih.gov
Sense codon reassignment involves utilizing infrequently used sense codons and having them code for an ncAA. ucsd.edufrontiersin.org This typically requires engineering an orthogonal AARS variant to recognize the ncAA and the target sense codon, and in some cases, modifying the host organism to reduce competition from endogenous tRNAs. mdpi.comnih.govfrontiersin.org
Biological and Pathological Implications of L Homoglutamine
Role in Neurological Processes
Involvement in Neurodegenerative Diseases
Research suggests a potential link between L-homoglutamine and neurodegenerative disorders, although the precise role is still under investigation. L-beta-Homoglutamine hydrochloride has been explored for potential therapeutic uses in neurodegenerative diseases. chemimpex.com Some studies investigating unnatural amino acids, including this compound, mention their potential utility in studying biological processes relevant to neurodegenerative diseases. umk.pl For instance, research in neuroscience utilizing Fmoc-Nγ-trityl-L-β-homoglutamine plays a role in studying neuropeptides, contributing to the understanding of neurological functions and potential treatments for neurodegenerative diseases. chemimpex.com While L-glutamate excitotoxicity is a known factor in several neurodegenerative diseases like ALS, Alzheimer's, and Huntington's frontiersin.orgnih.gov, the direct involvement of this compound in these processes is less characterized in the provided search results. However, given its structural similarity to glutamine, which is involved in neurotransmission researchgate.net, its potential influence in neurological contexts warrants further exploration.
Influence on Neurotransmitter Pathways
This compound has been utilized in research to study neurotransmitter pathways. Nb-Boc-L-b-homoglutamine is considered valuable in studying these pathways, contributing to the understanding of neurological disorders. chemimpex.com In one study, homoglutamine was used as an internal standard in experiments detecting glutamate (B1630785) and GABA release, highlighting its use as a tool in neurotransmitter research. nih.gov While L-glutamate is a major excitatory neurotransmitter frontiersin.orgnih.gov, the direct influence of this compound as a neurotransmitter itself or its specific modulatory effects on neurotransmitter release or signaling pathways require further detailed investigation beyond its use as an analytical standard.
Connection to Cancer Biology
This compound as a Potential Biomarker or Modulator in Cancer
This compound has been investigated for its potential as a biomarker in certain cancers. One study identified this compound as a potential biomarker for β-catenin mutant liver cancer. ed.ac.uk This research suggested that levels of a related methylated glutamine analog, N5-methylglutamine, which is produced by glutamine synthetase, correlate with tumor burden in a mouse model of β-catenin-driven liver cancer, highlighting the translational potential of this metabolite. researchgate.netnih.gov While this compound itself was chromatographically separated from the unknown compound (identified as N5-methylglutamine) in liver extracts in this study, its structural similarity places it in the context of metabolites being explored as cancer biomarkers. nih.gov Homoglutamine (2,6-diamino-6-oxohexanoic acid) has also been mentioned in the context of biomarker panels for the detection of cancer. patentguru.com
Distinction from Glutamine Metabolism in Cancer Cell Growth
Cancer cells often exhibit a high demand for glutamine, which is essential for their growth, providing carbon and nitrogen for biosynthesis and energy. analis.com.mymskcc.orgnih.gov Glutamine is imported into cells via various transporters, including ASCT2, and enters complex metabolic networks supporting cell survival and growth. nih.govnih.gov While glutamine metabolism is crucial for cancer cell proliferation analis.com.myresearchgate.net, the role of this compound appears distinct. This compound is a homologue of glutamine with an extended carbon chain ontosight.ai, which can affect its biochemical properties and interactions ontosight.ai. Studies on amino acid transporters have shown that homoglutamine exhibits inhibitor-like properties for ASCT2, suggesting that amino acids with increased chain length, despite having a neutral side chain, can bind to ASCT2 but may not be transported effectively. nih.gov This contrasts with glutamine, which is a transported substrate of ASCT2. nih.gov Furthermore, while glutamine is a primary nutrient source for cancer cells, the available information does not indicate that this compound serves the same role as a major metabolic fuel for cancer cell growth. analis.com.mynih.govvulcanchem.comfishersci.se The distinction lies in their structural differences and how these differences influence their interaction with metabolic enzymes and transporters critical for fuelling cancer cell proliferation.
Interactions with Amino Acid Transporters
This compound interacts with amino acid transporters, and these interactions can differ from those of its natural counterpart, glutamine. Research on the neutral amino acid transporter ASCT2 (alanine serine cysteine transporter 2) has shown that homoglutamine exhibits inhibitor-like properties. nih.gov This suggests that while it can bind to the transporter, it may not undergo the full transport cycle like glutamine. nih.govportlandpress.com This behavior indicates that the increased chain length in homoglutamine, compared to glutamine, affects its interaction with the ASCT2 binding site. nih.gov The solute carrier 1A (SLC1A) family includes ASCTs and excitatory amino acid transporters (EAATs), which transport amino acids like glutamine and glutamate. nih.gov ASCT2 is known to transport glutamine and other neutral amino acids. nih.gov The interaction of this compound with ASCT2 as an inhibitor, rather than a transported substrate, highlights a key difference in how these structurally related amino acids are handled by specific transport systems. nih.gov
Substrate Properties for ASCT2 Transporter
The Alanine, Serine, Cysteine, and Threonine Transporter 2 (ASCT2), also known as SLC1A5, is a neutral amino acid transporter known to facilitate the uptake of small, neutral amino acids such as glutamine, alanine, serine, and cysteine. Research investigating the interaction of ASCT2 with various amino acids has explored the potential of homoglutamine as a substrate or modulator of this transporter. Studies have indicated that homoglutamine, which possesses an additional carbon in its side chain compared to glutamine, may exhibit inhibitor-like properties in relation to ASCT2. nih.gov This suggests that while amino acids with increased chain length but neutral side chains can bind to ASCT2, they may not be effectively transported. nih.gov The substrate binding site of ASCT2 is generally considered specific for small amino acids with neutral side chains. nih.gov However, ASCT2 has also been shown to interact with and transport protonated glutamate and can interact with basic amino acids with short side chains. nih.govnih.gov
Implications for Cellular Uptake and Efflux
The interaction of this compound with amino acid transporters like ASCT2 has implications for its cellular uptake and efflux. While this compound may not be a transported substrate of ASCT2, its ability to bind to the transporter could potentially influence the transport of other, preferred substrates. nih.gov ASCT2 is one of the major transporters of glutamine in cultured astrocytes and its cell surface expression can be regulated in a substrate-dependent manner. nih.gov Other neutral amino acid transporters, such as those belonging to System A (including SNAT1, SNAT2, and SNAT4), are also known to transport glutamine, albeit with lower affinity compared to their primary substrates. researchgate.net The specific mechanisms and extent of this compound's cellular uptake and efflux are likely dependent on the array of amino acid transporters present in a given cell type and the compound's affinity for these transporters.
Broader Biological Contexts
Presence and Function in Microbial Systems
This compound and related compounds have been explored in the context of microbial systems, particularly in studies involving genetic code expansion and the investigation of microbial metabolism. Engineered systems in microorganisms like Escherichia coli have been developed to incorporate non-canonical amino acids, including this compound, into proteins through the manipulation of the genetic code. acs.org This highlights the potential for microbial systems to utilize or be modified to utilize this compound. While the direct natural function of this compound as a widespread metabolite in diverse microbial species is not extensively documented in the provided sources, studies on bacterial aptamers that selectively bind L-glutamine have included this compound among the tested compounds to assess binding specificity. tandfonline.com Glutamine itself is recognized as an important signaling molecule in the nitrogen metabolism pathways of certain bacteria, such as cyanobacteria. tandfonline.com Microbial metabolism in general plays crucial roles in nutrient cycling and the production of various compounds. longdom.org Bacterial endophytes, residing within plant tissues, engage in nutrient exchange, including amino acids, with their host plants. frontiersin.org
Role in Plant Stress Adaptation and Metabolome (as L-Homoglutamic Acid)
In plants, the related compound L-homoglutamic acid, also known as 2-aminoadipic acid, has been observed as part of the plant metabolome and implicated in responses to environmental stress. Metabolomics studies investigating the drought responses of plants, such as trifoliate orange seedlings, have identified L-homoglutamic acid as one of the amino acids whose levels can be affected under stress conditions, particularly in the presence of beneficial microbes like arbuscular mycorrhizal fungi. frontiersin.org Changes in the levels of amino acids in plants under stress are considered significant as they are the basic units of protein synthesis and can influence physiological metabolism. frontiersin.org Metabolomics serves as a valuable tool for understanding the complex metabolic alterations that occur in plants in response to various abiotic stresses, including drought and salinity. researchgate.net While L-homoglutamic acid's specific role in plant stress adaptation is still an area of research, the broader context of amino acid metabolism in plants indicates their involvement in defense mechanisms and the maintenance of cellular homeostasis under challenging environmental conditions. For instance, the degradation of lysine (B10760008), another amino acid, is linked to the synthesis of alpha-aminoadipic acid (L-homoglutamic acid), which is involved in plant immunity and defense responses. mdpi.com
Analytical and Synthetic Methodologies for L Homoglutamine
Advanced Spectroscopic and Chromatographic Techniques
Spectroscopic and chromatographic methods are indispensable for the analysis of L-Homoglutamine, providing crucial information about its identity, quantity, and purity.
Mass Spectrometry (MS/MS) for Identification and Quantification
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), plays a vital role in the identification and quantification of this compound. This technique allows for the determination of the mass-to-charge ratio of the compound and its fragments, providing a unique spectral fingerprint. Comparing the fragmentation patterns of an unknown sample to a known standard, such as a d,this compound (B1141173) standard, can confirm the presence of this compound. nih.govatomicsdata.com MS/MS can also be used for quantitative monitoring of metabolites, including amino acids like this compound, in various biological samples. uni-lj.sifrontiersin.org The molecular formula of this compound is C₆H₁₂N₂O₃, with a molecular weight of approximately 160.17 g/mol ontosight.ai. Analysis using LC-MS-based untargeted methods can reveal compounds with this molecular formula that are significantly regulated in biological systems. nih.gov
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of amino acids and peptides, including those containing this compound. oup.comoup.com HPLC provides excellent chromatographic resolution, allowing for the separation of this compound from other compounds in a mixture. core.ac.uk Analytical HPLC is commonly used to assess the homogeneity and purity of synthesized peptides containing this compound, with purity often exceeding 95%. oup.comoup.comlgcstandards.comlgcstandards.com Reverse-phase HPLC, utilizing solvent systems like acetonitrile (B52724) with trifluoroacetic acid, is a standard method for purifying synthetic peptides incorporating this compound. oup.comoup.com Detection of the eluates is typically performed using UV detectors at wavelengths such as 210 nm. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (as noncanonical AA)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including noncanonical amino acids like this compound. NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of their nuclei. It is instrumental in confirming the chemical structure and stereochemistry of synthesized this compound and its derivatives. lgcstandards.com For peptides and proteins containing non-canonical amino acids, NMR spectroscopy is a key method for determining their three-dimensional structures in solution. researchgate.netnmims.educopernicus.org Advances in NMR techniques, including 2D, 3D, and 4D experiments, enable the assignment of resonances and the determination of structures for increasingly complex molecules. nmims.edu Computational tools and databases are being developed to facilitate the structural characterization of non-canonical amino acids using NMR. copernicus.org
Chemical Synthesis and Derivatization
The synthesis of this compound and its protected derivatives is essential for its use as a building block in peptide synthesis and other chemical applications.
Efficient Synthetic Routes for this compound
Several synthetic routes have been developed for the preparation of this compound (L-2-aminoadipic acid). One convenient procedure involves the chlorination of the ε-amino group in acetyl-L-lysine ethyl ester, followed by dehydrochlorination and acid hydrolysis, yielding this compound in good yield. researchgate.netoup.com Chemical synthesis offers diverse methods for preparing unnatural amino acids, including asymmetric catalytic synthesis, which is efficient for producing optically enriched α-amino acids. qyaobio.com While this compound can be synthesized by mammalian glutamine synthetase from α-aminoadipic acid and ammonia (B1221849), chemical synthesis provides controlled and scalable routes for its production. nih.gov
Synthesis of this compound Derivatives for Peptide Synthesis (e.g., Fmoc- and Boc-protected forms)
For solid-phase peptide synthesis (SPPS), this compound is typically used in protected forms to prevent unwanted side reactions and ensure controlled coupling. The most common protecting groups for the α-amino function are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. nih.gov
Fmoc-L-Homoglutamine derivatives, such as Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester, are synthesized to facilitate the incorporation of this compound into peptide chains using Fmoc chemistry. fishersci.eschemimpex.com The Fmoc group is stable under acidic conditions but labile to bases, allowing for its removal with weak bases like piperidine (B6355638) to free the amino group for the next coupling step. Efficient synthetic methods for Fmoc-L-Homoglutamine have been reported. researchgate.netjst.go.jp
Boc-L-Homoglutamine derivatives, such as Boc-L-beta-Homoglutamine, are used in Boc chemistry, where the Boc group is acid-labile and removed by treatment with acid, typically trifluoroacetic acid (TFA). nih.govchem960.compeptide.com The synthesis of Boc-protected homoglutamic acid derivatives, including Nα-tert-butyloxycarbonylhomoglutamic acid, has been achieved through efficient routes. jst.go.jp These protected forms are crucial for the stepwise assembly of peptides on a solid support.
In Vitro and In Vivo Research Models
This compound is utilized across a range of in vitro and in vivo research models to investigate its metabolic roles, explore its potential as a building block in protein synthesis, and study its effects in the context of various biological processes and disease models.
Utilization in Cell-Free Expression Systems
Cell-free expression systems provide a versatile platform for protein synthesis outside the confines of living cells. These systems are valuable for incorporating non-canonical amino acids, including this compound, into proteins. The open nature of cell-free systems allows for precise control over the reaction environment and the facile addition or subtraction of components, making them suitable for protein engineering studies. nih.gov While early cell-free systems faced challenges with yield, modern advancements have improved their efficiency. scripps.edu The incorporation of unnatural amino acids in cell-free systems can be achieved through various methods, such as chemical aminoacylation of tRNA. semanticscholar.org This approach theoretically allows for the charging of tRNA with various non-canonical amino acids. semanticscholar.org Cell-free systems are particularly beneficial for producing proteins that may be toxic or membrane-interacting in living cells, although the yield might be lower compared to whole-cell synthesis for large-scale production. semanticscholar.org Research has shown that cell-free expression systems can be used to introduce this compound in response to specific codons, such as the four-base codon AGGA in E. coli systems. researchgate.net
Application in Bacterial and Mammalian Cell Culture Studies
This compound and related compounds have been explored in both bacterial and mammalian cell culture studies. While L-glutamine is a standard and essential component in most mammalian cell culture media, serving as an energy source and precursor for various biomolecules, this compound's role is distinct. thermofisher.comthermofisher.comelabscience.comltbiotech.ltscientificlabs.co.ukcorning.comnih.gov L-glutamine is known to degrade spontaneously in cell culture media, producing ammonia, which can be detrimental to cell growth. thermofisher.comelabscience.com Stabilized forms of glutamine, such as L-alanyl-L-glutamine, are used to mitigate this issue. thermofisher.com
In bacterial studies, L-glutamine has been shown to enhance the survival of bacteria like Escherichia coli in acidic environments by providing a source of ammonia through the action of glutaminase. nih.gov While L-glutamine plays a crucial role in the acid resistance of E. coli, this compound's specific applications in bacterial cell culture research often relate to its involvement in metabolic pathways, such as lysine (B10760008) biosynthesis or degradation, depending on the bacterial species. wikipedia.org
In mammalian cell culture, research involving this compound may focus on its metabolic fate, its potential as a substrate for specific enzymes, or its effects on cellular processes. Studies have investigated the use of this compound or L-β-homoglutamine in the context of enzyme activity, such as glutaminyl cyclase (QC), which can catalyze the cyclization of N-terminal L-glutamine or L-β-homoglutamine residues. googleapis.com Pharmacological inhibition of QC in cell culture has been a subject of research. googleapis.com
Future Directions and Emerging Research Avenues
Exploration of L-Homoglutamine in Novel Therapeutic Strategies
Research into this compound is exploring its potential as a component in novel therapeutic strategies. Its structural similarity to glutamine suggests possible involvement or modulation of pathways where glutamine plays a crucial role, such as in neurological function and metabolism chemimpex.com. Studies have indicated its potential therapeutic benefits, particularly in areas like neurodegenerative diseases and metabolic disorders chemimpex.com.
This compound is also being utilized as a building block in peptide synthesis, which is a key area for developing new therapeutic agents chemimpex.com. The incorporation of non-canonical amino acids like this compound into peptides can lead to modified properties, potentially enhancing stability, activity, or targeting capabilities for therapeutic applications chemimpex.comchemimpex.com. For instance, a derivative, MX-68 (an L-homoglutamic acid derivative), was investigated for its anti-arthritic effects, demonstrating that polyglutamation was not essential for this activity nih.gov. Furthermore, L-beta-Homoglutamic acid hydrochloride has been studied for its potential in treating neurological conditions such as epilepsy and anxiety disorders, showing activity as a selective agonist for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a receptor involved in synaptic plasticity, learning, and memory ontosight.ai.
Advanced Engineering of Translational Machinery for Enhanced this compound Incorporation
A significant area of research focuses on the advanced engineering of translational machinery to enable and enhance the site-specific incorporation of this compound into proteins. This is primarily achieved through the framework of genetic code expansion (GCE), which allows for the introduction of non-canonical amino acids into proteins in response to re-assigned codons acs.orgrsc.orguni-hamburg.de.
Key to this process is the development of orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pairs. These engineered pairs specifically recognize this compound and a designated codon (often a stop codon or a quadruplet codon) without interfering with the host cell's endogenous translation system acs.orgrsc.orguni-hamburg.de. Research has demonstrated the successful incorporation of this compound into proteins in E. coli using an engineered LysRS/tRNA pair derived from Pyrococcus horikoshii in response to the quadruplet codon AGGA acs.orgmdpi.comfrontiersin.orgnih.govpnas.orgnih.gov. This approach allows for the precise placement of this compound within a protein sequence, enabling the creation of proteins with novel or enhanced functions for various applications, including therapeutic protein development and fundamental biological studies uni-hamburg.denih.govacs.org.
Further advancements in this area include the engineering of orthogonal ribosomes that selectively translate mRNAs containing the re-assigned codons and are compatible with the engineered tRNA rsc.orgmdpi.comnih.gov. This orthogonal translation machinery minimizes misincorporation of this compound and improves the efficiency and fidelity of incorporating non-canonical amino acids rsc.org. The ability to incorporate this compound and other non-canonical amino acids simultaneously into a single protein using mutually orthogonal AARS/tRNA pairs has also been demonstrated, opening possibilities for creating complex engineered proteins pnas.org.
Comprehensive Systems Biology Approaches to this compound Functionality
Systems biology approaches are becoming increasingly important in understanding the complex roles and metabolic fate of amino acids and their analogs, including this compound. These approaches integrate large-scale biological data to provide a holistic view of how a compound interacts within a biological system researchgate.netembopress.orgplos.org.
Given this compound's structural similarity to glutamine, systems biology can be employed to investigate its potential involvement in or perturbation of glutamine-related metabolic pathways. Glutamine metabolism is central to cellular bioenergetics and biosynthesis, and is particularly relevant in conditions like cancer plos.orgnih.govtudublin.ie. Using techniques such as metabolomics and flux balance analysis within a systems biology framework can help researchers map the metabolic routes this compound might enter, identify enzymes that interact with it, and understand its impact on cellular function researchgate.netembopress.orgplos.org.
Recent research has identified a compound with the molecular formula of this compound (C6H12N2O3) in mammalian liver samples, suggesting it might be synthesized endogenously, possibly by glutamine synthetase nih.gov. Systems biology could be crucial in further investigating this potential metabolic pathway, understanding its regulation, and determining the physiological conditions under which this compound might be produced or metabolized in biological systems. This could involve developing detailed metabolic models that include this compound and simulating its flow through cellular networks under different conditions researchgate.netplos.org.
Development of this compound-Based Biosensors and Diagnostic Tools
The development of biosensors and diagnostic tools based on this compound represents another promising research avenue. Biosensors are analytical devices that combine a biological component with a physicochemical detector to sense a specific analyte uni-duesseldorf.de.
While research on this compound-specific biosensors is in early stages, the principles established for detecting other amino acids, particularly glutamine, can potentially be adapted mdpi.commdpi.comnih.gov. Glutamine biosensors have been developed using various methods, including enzyme-based approaches and those leveraging the requirement of amino acids for cell-free protein synthesis mdpi.commdpi.comnih.gov. Given that this compound is an analog, it might interact with some of the biological components used in glutamine sensing, or novel components could be engineered to specifically recognize this compound dp.tech.
The potential for this compound or its derivatives in diagnostic imaging is also being explored. Iodine-labeled homoglutamic acid derivatives have been investigated as potential agents for diagnostic imaging techniques like PET and SPECT google.com. These tools could potentially be used to visualize specific metabolic activities or the presence of transporters that handle this compound or similar molecules in the body, which could be relevant for diagnosing certain diseases google.com. The identification of related metabolites, such as N5-methylglutamine, as potential diagnostic biomarkers for liver cancer highlights the broader potential of glutamine analogs in this field nih.gov. Future research could focus on identifying specific biological interactions of this compound that can be exploited for the design of highly sensitive and selective biosensors or imaging agents.
Q & A
Q. What are the established methodologies for synthesizing and purifying L-Homoglutamine in laboratory settings?
this compound synthesis typically involves enzymatic or chemical methods. For instance, genetic engineering approaches using orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs in E. coli enable site-specific incorporation of this compound via quadruplet codons (e.g., AGGA). Post-synthesis, purification is achieved through techniques like high-performance liquid chromatography (HPLC) or affinity chromatography, followed by validation using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. How can researchers verify the identity and purity of this compound in experimental samples?
Analytical methods include:
- 1H-NMR spectroscopy : To confirm molecular structure by comparing spectral peaks to reference data.
- HPLC : Quantify purity by retention time and peak area analysis.
- Mass spectrometry (MS) : Validate molecular weight. Researchers should cross-reference results with certified standards and replicate analyses to minimize batch variability .
Q. What role does this compound play in biochemical studies compared to its canonical counterpart, L-Glutamine?
this compound, a homolog with an additional methylene group, is used to study substrate specificity in enzymes (e.g., glutamine-dependent synthetases) or probe protein-ligand interactions. Its extended side chain alters steric and electronic properties, enabling insights into binding affinity and catalytic mechanisms. Experimental designs should include controlled comparisons with L-Glutamine to isolate structural effects .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s incorporation into proteins via genetic code expansion?
- Orthogonal tRNA/aaRS engineering : Develop tRNA pairs that recognize quadruplet codons (e.g., AGGA) and avoid cross-reactivity with endogenous amino acids.
- In vivo validation : Use reporter genes (e.g., GFP) with amber or quadruplet codons to assess incorporation efficiency.
- Quantitative assays : Employ Western blotting or fluorescence spectroscopy to measure expression yields. Challenges include minimizing misincorporation and optimizing translational fidelity .
Q. What strategies resolve contradictions in data on this compound’s metabolic stability or toxicity?
- Dose-response assays : Systematically vary concentrations to identify toxicity thresholds.
- Metabolic profiling : Use isotope labeling (e.g., ¹³C) to track degradation pathways.
- Control experiments : Compare results across cell lines (e.g., prokaryotic vs. mammalian) to isolate context-dependent effects. Cross-disciplinary collaboration (e.g., with computational chemists) can model degradation kinetics and validate hypotheses .
How should researchers formulate hypothesis-driven questions about this compound’s role in cellular signaling pathways?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to specialized tools (e.g., CRISPR-engineered cells with quadruplet codons).
- Novel : Investigate understudied pathways (e.g., mTOR signaling in nutrient sensing).
- Ethical : Adhere to biosafety protocols for non-canonical amino acid handling. Pilot studies using siRNA knockdowns or kinase inhibitors can refine hypotheses .
Methodological Considerations
Q. How should researchers present conflicting findings on this compound’s enzymatic inhibition profiles?
- Transparency : Clearly state experimental conditions (e.g., buffer composition, enzyme isoforms).
- Comparative tables : Highlight discrepancies in IC₅₀ values across studies.
- Mechanistic hypotheses : Propose structural or kinetic explanations (e.g., allosteric binding sites) for follow-up validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
